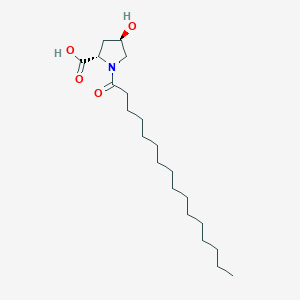

ヒドロキシプロリンパルミトアミド

説明

Hydroxyproline palmitamide is a bioactive chemical . It is based on the amino acid proline (pyrrolidine-2-carboxylic acid). Amides are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds .

Molecular Structure Analysis

The molecular formula of Hydroxyproline palmitamide is C21H39NO4 . The molecular weight is 369.5 g/mol . The IUPAC name is (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid .

Physical And Chemical Properties Analysis

The exact mass of Hydroxyproline palmitamide is 369.29 g/mol . The molecular weight is 369.540 . The elemental analysis shows that it contains C, 68.25; H, 10.64; N, 3.79; O, 17.32 .

科学的研究の応用

製薬業界

ヒドロキシプロリンは、製薬業界において用途のある工業的に重要な化合物です . 製薬合成の中間体として使用されます . 例えば、トランス-4-ヒドロキシ-L-プロリンは、抗炎症剤であるN-アセチルトランス-4-L-Hyp(オキサセプロール)の合成に使用されています .

栄養業界

栄養業界では、トランス-4-ヒドロキシ-L-プロリンまたはその小さなペプチドを植物ベースの食事に補給することで、酸化ストレスを軽減し、体内のコラーゲンの合成と蓄積を増加させることができます . ヒドロキシプロリンの生化学と栄養に関するこの新しい知識は、ヒトやその他の動物の成長、健康、および幸福を改善するのに役立ちます .

化粧品業界

ヒドロキシプロリンパルミトアミドは、化粧品業界で皮膚のコンディショニングに使用されています . 肌の状態を良好に保ち、スキンケア製品の成分となっています .

酵素反応

ヒドロキシプロリンは、酵素反応において重要な役割を果たしています。 プロリンヒドロキシラーゼは、L-プロリンの選択的ヒドロキシル化のための強力なツールとして役立ちます . ヒドロキシプロリンエピメラーゼは、L-ヒドロキシプロリンをD-ヒドロキシプロリンに変換します .

微生物

微生物および酵素プロセスは、さまざまなヒドロキシプロリンを生成するために開発されてきました . 遺伝子組み換え大腸菌は、ヒドロキシプロリン生産のための堅牢なプラットフォームです .

ヒドロキシプロリン含有タンパク質

ヒドロキシプロリン含有タンパク質(HCP)は、高等植物の成長と発達において重要な役割を果たしています . アラビノガラクタンタンパク質(AGP)、エクステンシン(EXT)、プロリンリッチタンパク質(PRP)を含む多くのヒドロキシプロリンリッチ糖タンパク質(HRGP)が、HCPとして同定されています .

作用機序

Target of Action

Hydroxyproline palmitamide, also known as Cetylhydroxyproline Palmitamide , is a pseudo-ceramide that is similar to Ceramide 2 in structure and activity . Ceramides are super important lipids in the outer layer of the skin . Therefore, the primary targets of Hydroxyproline palmitamide are likely to be the cells in the skin where it helps in maintaining a healthy skin barrier and repairing damaged skin or hair .

Mode of Action

It is known that hydroxyproline, a component of hydroxyproline palmitamide, enhances ifn-g-induced pd-l1 expression in multiple relevant myeloid and cancer cell types . This suggests that Hydroxyproline palmitamide might interact with its targets (skin cells) and enhance their response to certain stimuli, leading to changes in their behavior or function.

Biochemical Pathways

Hydroxyproline, a component of Hydroxyproline palmitamide, is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Pharmacokinetics

It is known that hydroxyproline, a component of hydroxyproline palmitamide, is catabolized in animals . Nearly 90% of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . This suggests that Hydroxyproline palmitamide might also be metabolized in a similar manner, affecting its bioavailability.

Result of Action

Hydroxyproline palmitamide, being similar to Ceramide 2 in structure and activity, is claimed to be a great ingredient for a healthy skin barrier or to repair damaged skin or hair . Hydroxyproline, a component of Hydroxyproline palmitamide, enhances IFN-g-induced PD-L1 expression and inhibits autophagy . Since PD-L1 expression in the tumor microenvironment leads to evasion of host immunity, Hydroxyproline in fibrotic tumors may contribute to immune suppression .

Action Environment

Environmental factors can influence the action of Hydroxyproline palmitamide. For instance, proline, a component of Hydroxyproline palmitamide, has been found to play a defensive role in plants under environmental stress . Several reports have been developed about a correlation between the content of proline and plant resistance to unfavorable environmental factors . Therefore, it is plausible that environmental factors might also influence the action, efficacy, and stability of Hydroxyproline palmitamide.

生化学分析

Biochemical Properties

Hydroxyproline palmitamide is a pseudo-ceramide, similar to Ceramide 2 in structure and activity . It is an emollient, which means it softens and soothes the skin . It is formed from the amino acid proline through the process of amidation, where carboxylic acids (mostly fatty acids) or other acids react with nitrogen compounds .

Cellular Effects

Hydroxyproline can scavenge reactive oxygen species and has both structural and physiological significance in animals . It also plays a role in regulating phosphorylation and catalytic activation of certain proteins, contributing to the modulation of cell metabolism, growth, development, and survival .

Molecular Mechanism

It is known that hydroxyproline, a component of this compound, plays a role in protein structure and function, particularly in collagen . It is also involved in redox homeostasis, which is crucial for maintaining cellular health .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Hydroxyproline palmitamide in laboratory settings. It is known that changes in hydroxyproline levels can have significant effects on cellular function . For instance, increased hydroxyproline has been found in collagen catabolism, tissue degradation, and muscle damage .

Dosage Effects in Animal Models

Supplementing diets with proline or its derivatives can alleviate oxidative stress and increase collagen synthesis in the body .

Metabolic Pathways

Hydroxyproline palmitamide is involved in the metabolic pathways of proline and hydroxyproline . Proline and hydroxyproline are important components of collagen and play key roles in maintaining cell structure and function .

Transport and Distribution

It is known that hydroxyproline, a component of this compound, is a key factor in stabilizing collagens .

Subcellular Localization

It is known that hydroxyproline, a component of this compound, plays a significant role in the structure and function of collagen, which is found in various compartments and organelles within the cell .

特性

IUPAC Name |

(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHSPJGTSWHUTH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194573 | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41736-92-9 | |

| Record name | (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41736-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041736929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FB378T0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

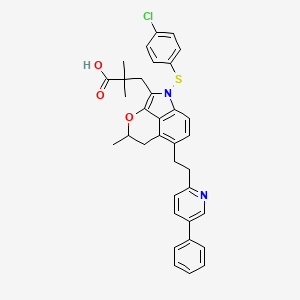

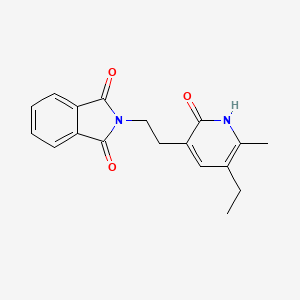

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)